molecular formula C12H11NO4S B2862080 (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 91570-10-4

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2862080
CAS No.: 91570-10-4
M. Wt: 265.28
InChI Key: VCCYLUDFIQHPMV-RMKNXTFCSA-N
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Description

“(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a thiazolidine-2,4-dione (TZD) derivative characterized by a 2,3-dimethoxyphenyl substituent at the C5 position. TZDs are heterocyclic compounds with a five-membered ring containing sulfur, nitrogen, and two ketone groups. The E-configuration of the exocyclic double bond at C5 is critical for biological activity, as it influences molecular geometry and binding affinity to target proteins such as peroxisome proliferator-activated receptor gamma (PPARγ) .

Synthesis of this compound typically involves Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and 2,3-dimethoxybenzaldehyde under basic conditions (e.g., piperidine in ethanol) .

Properties

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-8-5-3-4-7(10(8)17-2)6-9-11(14)13-12(15)18-9/h3-6H,1-2H3,(H,13,14,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCYLUDFIQHPMV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases like diabetes, inflammation, or neurodegenerative disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Antidiabetic Activity

  • (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-aminoethyl)-TZD (L-173): Exhibits dual antifungal and anticancer activity, with solubility influenced by pH and cyclodextrin complexation .
  • 5-(3-Methoxybenzylidene)-TZD Analogues : Show potent protein tyrosine phosphatase 1B (PTP1B) inhibition (IC50 = 2.1–8.7 µM), crucial for insulin signaling .

Anticancer Activity

  • 5-[(4-Methoxybenzylidene)]-3-(2-diisopropylaminoethyl)-TZD: Demonstrates π-π stacking interactions with biological targets, improving cellular uptake .
  • (5E)-5-[(2,4-Difluorophenyl)methylidene]-TZD : Lower molecular weight (MW = 253.2 g/mol) and lipophilicity (LogP = 2.1) favor blood-brain barrier penetration, though anticancer efficacy is unconfirmed .

Antifungal Activity

  • (5Z)-5-[(4-Chlorophenyl)methylidene]-TZD (L-173) : Broad-spectrum fungicidal activity against Candida spp. (MIC = 0.5–4 µg/mL) due to triazole and thiazolidinedione synergy .
  • Target Compound : Methoxy groups may reduce antifungal potency compared to halogenated analogues, as chloro substituents enhance membrane disruption .

Physicochemical and Structural Comparisons

Compound Name (Substituent) Molecular Weight (g/mol) LogP Solubility (pH 7.4) Key Biological Activity Reference ID
(5E)-5-[(2,3-Dimethoxyphenyl)methylidene]-TZD 279.3 1.8* Moderate PPARγ agonism (predicted)
(5E)-5-[(2,4-Difluorophenyl)methylidene]-TZD 253.2 2.1 Low CNS targeting (predicted)
5-(4-Methoxybenzylidene)-TZD 263.3 1.5 High Anticancer, π-π interactions
5-[(4-Chlorophenyl)methylidene]-TZD (L-173) 449.3 3.2 Low (enhanced via CD) Antifungal, anticancer

*Estimated using ChemDraw.

Biological Activity

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, characterized by its unique structure that includes a thiazolidine ring and a methoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C12H11NO4S
  • Molecular Weight : 265.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 91570-10-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound may modulate enzyme activities involved in metabolic pathways and exhibit effects on cellular signaling processes.

Antimicrobial Activity

Studies have shown that compounds with similar structural features often exhibit significant antimicrobial properties. For instance:

  • In vitro studies revealed that derivatives of thiazolidinediones can inhibit the growth of various bacterial strains.
  • The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its membrane permeability and biological activity against pathogens.

Anticancer Properties

Research has indicated potential anticancer effects:

  • A study demonstrated that thiazolidinedione derivatives can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.
  • Specifically, compounds with similar structures have been shown to inhibit tumor growth in xenograft models.

Antioxidant Activity

The antioxidant properties of this compound have also been explored:

  • It has been observed to scavenge free radicals effectively, reducing oxidative stress in cellular models.
  • This activity is crucial for protecting cells from oxidative damage and may contribute to its overall therapeutic potential.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiazolidinedione derivatives, this compound exhibited a notable inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound A1532 µg/mL
Compound B2016 µg/mL
This compound 18 24 µg/mL

Study 2: Anticancer Activity

A research article published in a peer-reviewed journal explored the anticancer effects of thiazolidinediones on human cancer cell lines. The study found that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.

Cell LineIC50 (µM)Apoptosis Rate (%)
HepG21045
MCF71538
A549 12 42

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